molecular formula C20H24N6O2 B2592700 8-(2-((3,5-dimethylphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923129-09-3

8-(2-((3,5-dimethylphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2592700
CAS No.: 923129-09-3
M. Wt: 380.452
InChI Key: SWCOKDUUEUUZSC-UHFFFAOYSA-N
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Description

8-(2-((3,5-dimethylphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a unique imidazo[2,1-f]purine core, which is often associated with biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-((3,5-dimethylphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic synthesis. A common approach includes:

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors to ensure consistent reaction conditions and efficient heat management.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the imidazo[2,1-f]purine core, potentially altering its electronic properties.

    Substitution: The aminoethyl side chain and the phenyl group can participate in various substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the phenyl ring or the imidazo[2,1-f]purine core.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, 8-(2-((3,5-dimethylphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is investigated for its potential therapeutic properties.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its stability and reactivity make it suitable for various industrial applications, including the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-(2-((3,5-dimethylphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. The imidazo[2,1-f]purine core can bind to enzymes or receptors, modulating their activity. This binding can affect various signaling pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    8-(2-((3,5-dimethylphenyl)amino)ethyl)-1,3,7-trimethylxanthine: Similar structure but with a xanthine core.

    8-(2-((3,5-dimethylphenyl)amino)ethyl)-1,3,7-trimethyladenine: Similar structure but with an adenine core.

Uniqueness

What sets 8-(2-((3,5-dimethylphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione apart is its imidazo[2,1-f]purine core, which provides unique electronic properties and biological activity. This core structure is less common than xanthine or adenine, offering distinct advantages in terms of reactivity and potential therapeutic applications.

Properties

IUPAC Name

6-[2-(3,5-dimethylanilino)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2/c1-12-8-13(2)10-15(9-12)21-6-7-25-14(3)11-26-16-17(22-19(25)26)23(4)20(28)24(5)18(16)27/h8-11,21H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCOKDUUEUUZSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NCCN2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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